3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C13H13NO4 It is a derivative of pyrrolidine and is characterized by the presence of a benzylidene group attached to a dioxopyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of 4-benzylidene-2,3-dioxopyrrolidine with propanoic acid under specific conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. The dioxopyrrolidinyl moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)acetic acid
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid
- 3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)pentanoic acid
Uniqueness
3-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzylidene group and the dioxopyrrolidinyl moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
76628-83-6 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-[(4E)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C14H13NO4/c16-12(17)6-7-15-9-11(13(18)14(15)19)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17)/b11-8+ |
InChI Key |
XKWFVQIWIXUCSQ-DHZHZOJOSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C(=O)N1CCC(=O)O |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.